TD-165 Exhibits Superior CRBN Degradation Potency and Maximal Efficacy Compared to Close Analogs
TD-165 demonstrates significantly enhanced CRBN degradation potency and efficacy relative to structural analogs in the same chemical series. In a direct head-to-head comparison in HEK293T cells, TD-165 achieved a DC50 of 20.4 nM and a Dmax of 99.6% [1]. This performance surpasses TD-158 (DC50 = 44.5 nM) and the shorter-linker analog TD-156 (DC50 = 100.6 nM, Dmax = 96.9%) [1][2]. The critical importance of linker composition is further highlighted by TD-343, which incorporates an oxygen atom in the linker and exhibits markedly reduced activity (DC50 = 367.8 nM, Dmax = 85.1%) [2]. These data establish TD-165 as the most potent and efficacious degrader within this analog series.
| Evidence Dimension | CRBN degradation potency (DC50) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 = 20.4 nM; Dmax = 99.6% |
| Comparator Or Baseline | TD-158: DC50 = 44.5 nM; TD-156: DC50 = 100.6 nM, Dmax = 96.9%; TD-343: DC50 = 367.8 nM, Dmax = 85.1% |
| Quantified Difference | TD-165 is 2.2-fold more potent than TD-158, 4.9-fold more potent than TD-156, and 18-fold more potent than TD-343 |
| Conditions | HEK293T cells, 24-hour treatment, Western blot analysis |
Why This Matters
Procuring TD-165 ensures access to the most potent tool compound in its class for efficient CRBN knockdown, minimizing off-target effects and maximizing experimental signal-to-noise ratio.
- [1] Kim, S. A., Go, A., Jo, S. H., Park, S. J., Jeon, Y. U., Kim, J. E., ... & Lee, J. H. (2019). Disordered region of cereblon is required for efficient degradation by proteolysis-targeting chimera. Scientific Reports, 9(1), 19654. (Fig. 1D) View Source
- [2] Kim, S. A., Go, A., Jo, S. H., Park, S. J., Jeon, Y. U., Kim, J. E., ... & Lee, J. H. (2019). Disordered region of cereblon is required for efficient degradation by proteolysis-targeting chimera. Scientific Reports, 9(1), 19654. (Supplementary Fig. S1C) View Source
